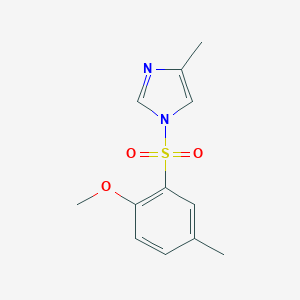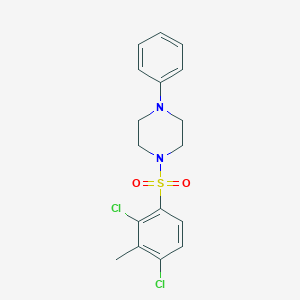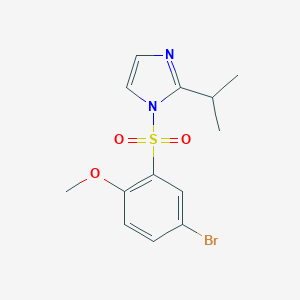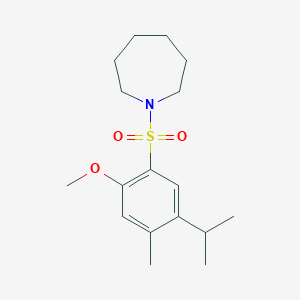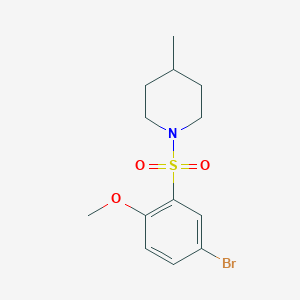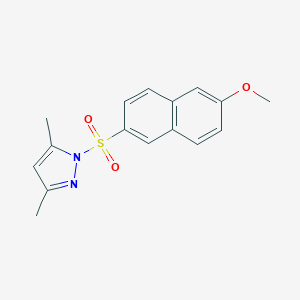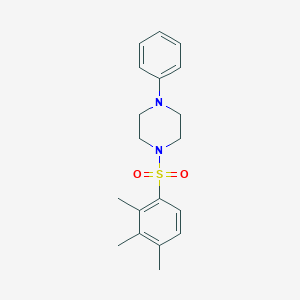
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine, also known as MTBSTFA, is a commonly used derivatization reagent in analytical chemistry. It is a sulfonylating agent that is used to convert polar and non-volatile compounds into volatile derivatives that can be analyzed by gas chromatography-mass spectrometry (GC-MS). The compound is widely used in scientific research applications due to its ability to improve the sensitivity and selectivity of analytical methods.
Mécanisme D'action
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine reacts with polar and non-volatile compounds to form volatile derivatives that can be analyzed by GC-MS. The sulfonyl group in 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine reacts with the functional groups in the target compound, such as hydroxyl and amino groups, to form a stable derivative. The resulting derivative is more volatile than the original compound, which allows for easier analysis by GC-MS.
Biochemical and Physiological Effects
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine does not have any known biochemical or physiological effects. It is primarily used as a chemical reagent in analytical chemistry and does not interact with biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine is its ability to improve the sensitivity and selectivity of analytical methods. The compound can be used to analyze a wide range of polar and non-volatile compounds, which makes it a versatile reagent for analytical chemistry. However, 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine has some limitations. It can only be used to analyze compounds that contain functional groups that can react with the sulfonyl group in 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine. Additionally, the derivatization reaction can be time-consuming and may require multiple steps.
Orientations Futures
There are several future directions for the use of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine in scientific research. One potential area of research is the development of new derivatization reagents that can be used to analyze compounds that are not compatible with 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine. Another area of research is the optimization of the derivatization reaction to improve the efficiency and reduce the time required for analysis. Additionally, the use of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine in the analysis of complex biological samples, such as blood and urine, is an area of active research. Overall, the use of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine in analytical chemistry is likely to continue to grow as researchers seek to improve the sensitivity and selectivity of analytical methods.
Méthodes De Synthèse
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine can be synthesized from 4-methylsulfonylphenol and 4-phenylpiperazine. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting compound is a white crystalline solid that is soluble in most organic solvents.
Applications De Recherche Scientifique
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine is primarily used in analytical chemistry for the derivatization of polar and non-volatile compounds. It is commonly used to analyze amino acids, peptides, and other small molecules that are difficult to analyze by GC-MS. The compound is also used in the analysis of environmental samples, such as water and soil, to detect the presence of organic pollutants.
Propriétés
IUPAC Name |
1-(4-methoxy-2,3,5-trimethylphenyl)sulfonyl-4-phenylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-14-19(16(2)17(3)20(15)25-4)26(23,24)22-12-10-21(11-13-22)18-8-6-5-7-9-18/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOZNCGPZCMWLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-ethoxyphenol](/img/structure/B345730.png)
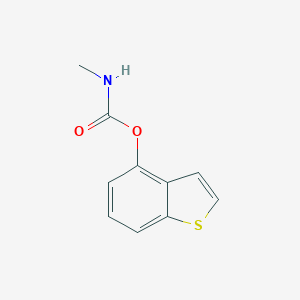
![1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345778.png)

